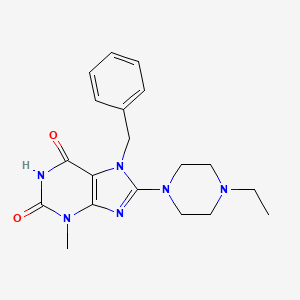

![molecular formula C17H15NO5 B6423838 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate CAS No. 390393-13-2](/img/structure/B6423838.png)

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

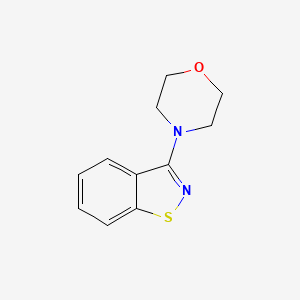

The compound contains a benzodioxole group, a carbamoyl group, and a methyl benzoate group. Benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The carbamoyl group is a functional group derived from carbamic acid and has the formula NH2CO . Methyl benzoate is an ester with the chemical formula C6H5COOCH3 .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole group is a cyclic structure with an oxygen bridge, the carbamoyl group contains a carbonyl (C=O) and an amine (NH2) group, and the methyl benzoate group contains a benzene ring attached to a carbonyl and a methoxy (OCH3) group .Chemical Reactions Analysis

The compound could undergo various chemical reactions. The carbamoyl group could react with acids or bases, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the benzodioxole group is a colorless liquid .Wissenschaftliche Forschungsanwendungen

Psychotherapy Adjunct

The compound is related to ®-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, which has been used in psychotherapy. It’s particularly beneficial for treating diseases, disorders, or conditions that benefit from psychotherapy .

Treatment of Psychiatric Disorders

The compound can be used in therapeutic treatments for psychiatric disorders. This is due to its relation to 2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine .

COX Inhibitors

Benzodioxole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme that plays a key role in the inflammatory response. This makes them potential candidates for the development of new anti-inflammatory drugs .

Cytotoxic Agents

Some benzodioxole derivatives have demonstrated cytotoxic activity against certain cancer cell lines. This suggests that they could be used in the development of new anticancer drugs .

Anticancer Evaluation

The compound is related to 1-benzo dioxol-5-yl-indoles, which have been evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia .

Antioxidant Activity

Benzodioxole derivatives have been synthesized and evaluated for their antioxidant activity. This suggests potential applications in the prevention and treatment of diseases caused by oxidative stress .

Wirkmechanismus

Target of Action

Related compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate may similarly affect microtubule dynamics and thereby influence a variety of downstream cellular processes.

Result of Action

Based on the reported effects of similar compounds, it may be hypothesized that this compound could induce cell cycle arrest and apoptosis in certain cancer cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11-2-4-12(5-3-11)17(20)21-9-16(19)18-13-6-7-14-15(8-13)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJFOXRDJFKIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl 4-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B6423762.png)

![N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6423793.png)

![7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423805.png)

![5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6423812.png)

![4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B6423820.png)

![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B6423843.png)

![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)